molecular formula C28H25N3O7S B11467787 7-({[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one

7-({[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one

Cat. No.: B11467787
M. Wt: 547.6 g/mol
InChI Key: RWUMRYDXNVCOTP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of 2,3-dihydro-1,4-benzodioxin. This intermediate is then reacted with various reagents to introduce the triazole, phenyl, and sulfanyl groups. The final step involves the formation of the benzofuranone ring with trimethoxy substitutions. The reaction conditions typically include the use of solvents like dimethylformamide (DMF) and catalysts such as lithium hydride .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution of the methoxy groups could yield various ethers or esters.

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it could interact with various molecular targets such as enzymes or receptors. The triazole ring, for example, is known to interact with metal ions and can inhibit certain enzymes. The benzofuranone ring may also play a role in its biological activity by interacting with specific proteins or nucleic acids .

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzodioxin, 2,3-dihydro-: Shares the benzodioxin core but lacks the additional functional groups.

    N-{4-[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2-nitrophenyl}-3-nitrobenzamide:

Uniqueness

The uniqueness of 7-({[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-4,5,6-TRIMETHOXY-1,3-DIHYDRO-2-BENZOFURAN-1-ONE lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides multiple sites for chemical modification, making it a versatile compound for research and development.

Properties

Molecular Formula

C28H25N3O7S

Molecular Weight

547.6 g/mol

IUPAC Name

7-[[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]-4,5,6-trimethoxy-3H-2-benzofuran-1-one

InChI

InChI=1S/C28H25N3O7S/c1-33-23-17-13-37-27(32)22(17)18(24(34-2)25(23)35-3)15-39-28-30-29-26(31(28)16-9-5-4-6-10-16)21-14-36-19-11-7-8-12-20(19)38-21/h4-12,21H,13-15H2,1-3H3

InChI Key

RWUMRYDXNVCOTP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C2=C1COC2=O)CSC3=NN=C(N3C4=CC=CC=C4)C5COC6=CC=CC=C6O5)OC)OC

Origin of Product

United States

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